![molecular formula C10H9NOS B064780 [3-(1,3-Thiazol-2-yl)phenyl]methanol CAS No. 184847-97-0](/img/structure/B64780.png)
[3-(1,3-Thiazol-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to [3-(1,3-Thiazol-2-yl)phenyl]methanol involves multi-step procedures aiming at introducing the thiazole ring to the phenyl group. For instance, a focused library of related compounds was prepared to obtain potent inhibitors of type III secretion in Gram-negative bacteria, highlighting the synthetic interest in this chemical class (Hillgren et al., 2010). Another study elaborates on the synthesis and characterization of novel compounds involving thiazol and thiophene moieties, underscoring the versatility and reactivity of such structures (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of compounds like [3-(1,3-Thiazol-2-yl)phenyl]methanol is typically analyzed through spectroscopic methods and theoretical calculations, such as density functional theory (DFT). These analyses reveal the geometry, electronic structure, and vibrational spectra of the molecule, offering insights into its stability and reactivity. For example, DFT calculations were used to investigate the structural properties and electronic configuration of related compounds, highlighting the influence of substituents on the molecule's characteristics (Viji et al., 2020).
Chemical Reactions and Properties
The chemical behavior of [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives involves a variety of reactions, including but not limited to, aza-Piancatelli rearrangements, Michael reactions, and hydrogenation processes. These reactions are pivotal for synthesizing diverse molecular architectures and exploring the compound's potential in various applications. A study demonstrates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives via aza-Piancatelli rearrangement, showcasing the compound's versatility in chemical transformations (Reddy et al., 2012).
Physical Properties Analysis
The physical properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol and its derivatives, such as solubility, melting point, and stability, are crucial for their application in material science and pharmaceuticals. These properties are often determined experimentally and influence the compound's handling and processing. Research into the molecular aggregation of related compounds in different solvents provides valuable information on their behavior in various environments, which is essential for their practical use (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and photophysical properties of [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives, are influenced by their molecular structure. Studies on the synthesis, characterization, and application of related compounds elucidate their chemical behavior and potential for innovation in various chemical domains. For example, the synthesis and antimicrobial activity of substituted phenyl methanones highlight the biological relevance of these compounds (Ashok et al., 2017).
Scientific Research Applications
Synthesis and Characterization
Catalyzed Synthesis of Heterocyclic Derivatives : [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives underwent aza-Piancatelli rearrangement, catalyzed by In(OTf)3, to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showing good yields, high selectivity, and faster reaction times (B. Reddy et al., 2012).
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives. These compounds have been characterized and tested for their antibacterial activities, showcasing its utility in antimicrobial agent development (V. P. Landage et al., 2019).
Spectroscopy and Detection Applications
- Fluorescent Chemosensors : Thiazole derivatives, closely related to [3-(1,3-Thiazol-2-yl)phenyl]methanol, have been used to develop fluorescent chemosensors for metal ions like Al3+. These sensors exhibited turn-on fluorescent behavior with Al3+ ions, indicating its potential use in metal ion detection and environmental monitoring (V. Gupta et al., 2014).
Antimicrobial and Antitumoral Activities
Antimicrobial Activity : Compounds derived from thiazole structures have shown moderate antibacterial activity against certain strains like Staphylococcus aureus and high antifungal activity against strains like Candida glabrata and Candida albicans, indicating its potential in developing new antimicrobial agents (Ammar Kubba et al., 2018).
Inhibition of Oncogene Activity in Cancer Cells : Certain thiazole derivatives demonstrated significant in vitro growth inhibitory activity on cancer cell lines by inhibiting Na+/K(+)-ATPase and Ras oncogene activity. This points to the potential application of [3-(1,3-Thiazol-2-yl)phenyl]methanol derivatives in cancer treatment (F. Lefranc et al., 2013).
Molecular Structure and Aggregation Studies
- Molecular Aggregation and Structure Analysis : Studies have been conducted on the molecular aggregation and structural analysis of thiazole derivatives, exploring their interactions and behavior in various solvents. These studies are crucial for understanding the chemical properties and potential applications of [3-(1,3-Thiazol-2-yl)phenyl]methanol in different domains, such as material science (A. Matwijczuk et al., 2016).
Future Directions
Thiazole derivatives, including “[3-(1,3-Thiazol-2-yl)phenyl]methanol”, have attracted the attention of scientists in the field of organic synthesis and bioactivity research due to their high biological activity . Future research may focus on the synthesis of new thiazole derivatives and the investigation of their biological activities .
properties
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-6,12H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFDKGHCZKGOLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594487 |
Source


|
| Record name | [3-(1,3-Thiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Thiazol-2-yl)phenyl]methanol | |
CAS RN |
184847-97-0 |
Source


|
| Record name | [3-(1,3-Thiazol-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





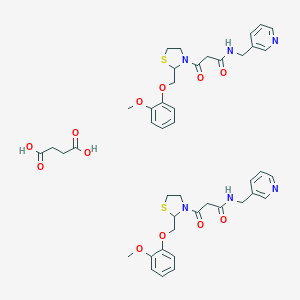
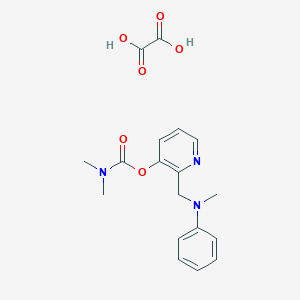
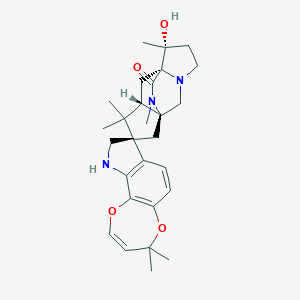
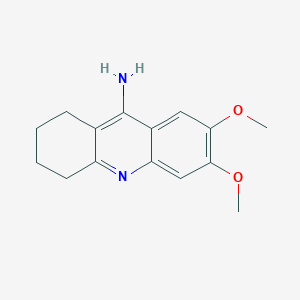
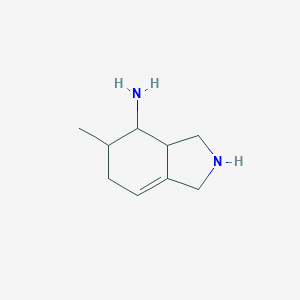

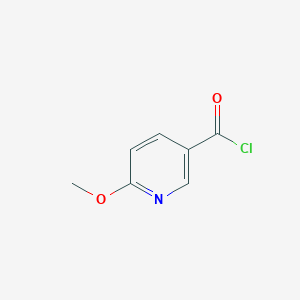
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)